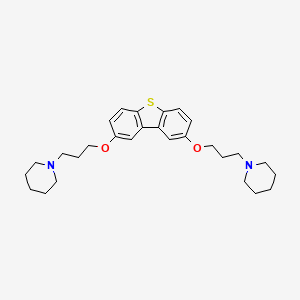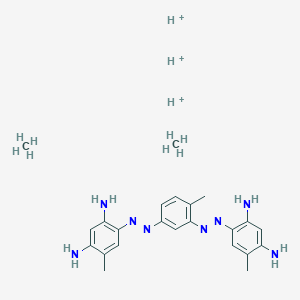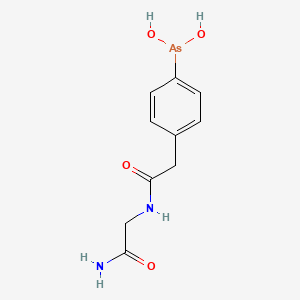
p-(((Carbamoylmethyl)carbamoyl)methyl)benzenearsonous acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
p-(((Carbamoylmethyl)carbamoyl)methyl)benzenearsonous acid: is an organoarsenic compound with the molecular formula C10H13AsN2O4 This compound is characterized by the presence of an arsonous acid group attached to a benzene ring, which is further substituted with carbamoylmethyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of p-(((Carbamoylmethyl)carbamoyl)methyl)benzenearsonous acid typically involves the reaction of benzenearsonous acid with carbamoylmethyl chloride under controlled conditions. The reaction is carried out in the presence of a suitable base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product in high purity.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to maximize yield and minimize production costs. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications.
Analyse Chemischer Reaktionen
Types of Reactions: p-(((Carbamoylmethyl)carbamoyl)methyl)benzenearsonous acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form arsonic acids.
Reduction: It can be reduced to form arsonous acids or arsines.
Substitution: The arsonous acid group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions often require the use of catalysts or specific reaction conditions to facilitate the exchange of functional groups.
Major Products:
Oxidation: Formation of arsonic acids.
Reduction: Formation of arsonous acids or arsines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Chemistry: p-(((Carbamoylmethyl)carbamoyl)methyl)benzenearsonous acid is used as a reagent in organic synthesis, particularly in the preparation of arsonic acid derivatives. It is also studied for its potential use in the development of new materials with unique properties.
Biology and Medicine: In biological research, this compound is investigated for its potential as an antimicrobial agent due to its organoarsenic structure. It is also explored for its potential use in cancer therapy, as arsenic compounds have shown promise in the treatment of certain types of cancer.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for use in various applications, including the development of advanced materials and coatings.
Wirkmechanismus
The mechanism of action of p-(((Carbamoylmethyl)carbamoyl)methyl)benzenearsonous acid involves its interaction with cellular components, particularly proteins and enzymes. The arsonous acid group can form covalent bonds with thiol groups in proteins, leading to the inhibition of enzyme activity. This interaction can disrupt cellular processes and lead to cell death, which is the basis for its potential antimicrobial and anticancer properties.
Vergleich Mit ähnlichen Verbindungen
Benzenearsonic acid: Similar structure but lacks the carbamoylmethyl groups.
p-Arsanilic acid: Contains an arsonic acid group attached to a benzene ring but with different substituents.
Roxarsone: An organoarsenic compound used as a feed additive in poultry and swine production.
Uniqueness: p-(((Carbamoylmethyl)carbamoyl)methyl)benzenearsonous acid is unique due to the presence of carbamoylmethyl groups, which impart distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its potential use in diverse fields make it a compound of significant interest in scientific research and industrial applications.
Eigenschaften
CAS-Nummer |
5425-25-2 |
|---|---|
Molekularformel |
C10H13AsN2O4 |
Molekulargewicht |
300.14 g/mol |
IUPAC-Name |
[4-[2-[(2-amino-2-oxoethyl)amino]-2-oxoethyl]phenyl]arsonous acid |
InChI |
InChI=1S/C10H13AsN2O4/c12-9(14)6-13-10(15)5-7-1-3-8(4-2-7)11(16)17/h1-4,16-17H,5-6H2,(H2,12,14)(H,13,15) |
InChI-Schlüssel |
LRSLZGFHUOYTLP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1CC(=O)NCC(=O)N)[As](O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



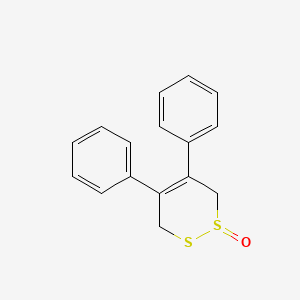
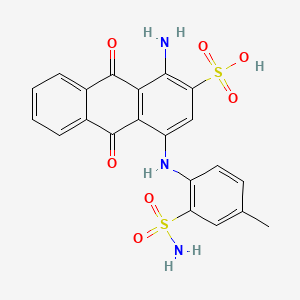
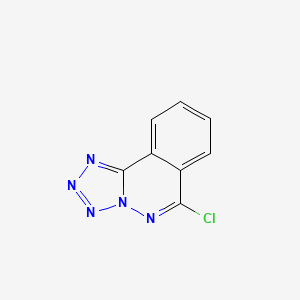

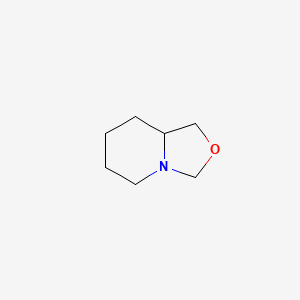
![7,11-diazoniatricyclo[9.4.0.02,7]pentadeca-1(15),2,4,6,11,13-hexaene](/img/structure/B12793167.png)

